N-Phenyl-N-(phenylsulfonyl)glycine N-Phenyl-N-(phenylsulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 59724-82-2
VCID: VC2324309
InChI: InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
SMILES: C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C14H13NO4S
Molecular Weight: 291.32 g/mol

N-Phenyl-N-(phenylsulfonyl)glycine

CAS No.: 59724-82-2

Cat. No.: VC2324309

Molecular Formula: C14H13NO4S

Molecular Weight: 291.32 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-N-(phenylsulfonyl)glycine - 59724-82-2

Specification

CAS No. 59724-82-2
Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
IUPAC Name 2-[N-(benzenesulfonyl)anilino]acetic acid
Standard InChI InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Standard InChI Key XDJLYGOCDZDEIK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Introduction

PropertyValueSource
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
CAS Number59724-82-2
Exact Mass291.057 (calculated)
LogPApproximately 3.26 (estimated)
PSA91.85

Synthesis Methods

Patent Methodologies

Several patents detail methods for synthesizing N-substituted phenyl glycines, which can be adapted for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. One such method described in patent literature involves the following steps :

  • Combining substituted aniline with glyoxylic acid in a suitable solvent

  • Adding a palladium-carbon catalyst (typically with 5% w/w palladium load)

  • Conducting the reaction under hydrogen pressure at temperatures of 45-55°C for 10-14 hours

  • Optional addition of bases such as sodium carbonate, potassium carbonate, or sodium hydroxide to enhance reaction efficiency

A specific example from patent literature describes a procedure conducted in a hydrogenation reaction vessel:

"Add 45.9g of 50%(w/w) glyoxalic acid water solution, 500ml of methyl alcohol, 0.5g of palladium-carbon with 5% palladium load and the appropriate aniline derivative into a 1000 mL hydrogenation reaction cauldron for stirring under ambient temperature (18-25°C) for 30 minutes; conduct hydrogen substitution in the system... maintain a pressure of 10atm..."

The reaction is typically monitored by HPLC until the starting material concentration falls below 0.2%, indicating near-completion . Following the reduction step, the product undergoes filtration to recover the palladium-carbon catalyst, and the filtrate is processed to isolate the desired N-substituted phenyl glycine .

Biological Activity and Applications

Medicinal Chemistry Applications

The unique structure and biological activity of N-Phenyl-N-(phenylsulfonyl)glycine make it valuable for medicinal chemistry and biochemical research. Its application as an aldose reductase inhibitor has implications for potential therapeutic interventions in diabetic complications and other conditions where the polyol pathway is implicated .

Beyond its direct pharmacological applications, N-Phenyl-N-(phenylsulfonyl)glycine serves as an important structural template for developing more potent and selective enzyme inhibitors. Its structure-activity relationships provide valuable insights for medicinal chemists seeking to develop new therapeutic agents targeting aldose reductase or related enzymes .

The compound's chemical structure, featuring multiple functional groups, also makes it a versatile building block for synthesizing more complex molecules with potential biological activity. The carboxylic acid group, in particular, provides a convenient handle for further derivatization through amide bond formation, esterification, or other transformations.

Structure-Activity Relationships

Comparison with Related Compounds

Studies comparing the inhibitory activity of N-Phenyl-N-(phenylsulfonyl)glycine with related compounds have provided valuable insights into structure-activity relationships. In rat lens assays, derivatives of N-(phenylsulfonyl)-N-phenylglycines displayed greater inhibitory activity than corresponding N-(phenylsulfonyl)glycines, indicating that N-phenyl substitution enhances affinity for aldose reductase .

This enhanced activity suggests that the additional phenyl group contributes positively to binding interactions with the enzyme. Possible mechanisms include:

  • Enhanced hydrophobic interactions with lipophilic regions of the enzyme binding pocket

  • Additional π-stacking interactions with aromatic residues in the active site

  • Conformational changes that optimize the positioning of other functional groups

Interestingly, studies on related compounds have shown that direct incorporation of an aromatic ring in the glycine side chain (as in anthranilic acid derivatives) generally results in decreased activity compared to the glycine analogues . This observation highlights the importance of the specific spatial arrangement of aromatic groups in determining inhibitory potency.

Compound TypeRelative Inhibitory ActivityKey Structural Feature
N-(phenylsulfonyl)-N-phenylglycinesHigherN-phenyl substitution
N-(phenylsulfonyl)glycinesModerateNo N-phenyl group
N-(phenylsulfonyl)anthranilic acidsLowerAromatic ring in glycine side chain

Stereochemistry Effects

The stereochemistry of compounds related to N-Phenyl-N-(phenylsulfonyl)glycine has been shown to significantly impact their biological activity. In studies of N-(phenylsulfonyl)-2-phenylglycines, the S stereoisomers demonstrated substantially higher inhibitory activity against aldose reductase compared to the corresponding R isomers .

This stereospecific effect suggests that the three-dimensional arrangement of substituents around the chiral center plays a crucial role in determining how these molecules interact with the enzyme binding site. The S configuration appears to position key functional groups optimally for interaction with complementary regions in the enzyme pocket .

Furthermore, with the exception of specific naphthalene analogues, the S stereoisomers of N-(phenylsulfonyl)-2-phenylglycines generally display greater inhibitory potencies than the simpler N-(phenylsulfonyl)glycines . This observation reinforces the importance of both stereochemistry and strategic placement of aromatic substituents in designing effective aldose reductase inhibitors.

These findings have important implications for the development of N-Phenyl-N-(phenylsulfonyl)glycine derivatives with enhanced biological activity. They suggest that introducing chirality and controlling stereochemistry could be effective strategies for optimizing the inhibitory properties of these compounds.

Current Research Trends

Recent Findings and Developments

Recent research involving N-Phenyl-N-(phenylsulfonyl)glycine has continued to explore its potential applications in medicinal chemistry and biochemical investigations. Current trends focus on optimizing its synthesis methods, exploring structure-activity relationships, and investigating its potential as a template for developing new therapeutic agents .

One area of ongoing research involves modifying the basic structure of N-Phenyl-N-(phenylsulfonyl)glycine to improve its pharmacological properties. This includes introducing additional substituents on the phenyl rings, modifying the glycine portion, or incorporating the core structure into larger molecular frameworks .

Improved synthetic methodologies are also being developed to enhance the efficiency and scalability of N-Phenyl-N-(phenylsulfonyl)glycine production. These include optimizations of the reaction conditions, exploration of alternative catalysts, and development of more environmentally friendly processes .

The continued interest in aldose reductase inhibitors for treating diabetic complications ensures that compounds like N-Phenyl-N-(phenylsulfonyl)glycine remain relevant in current pharmaceutical research. Their potential therapeutic applications extend beyond diabetes to other conditions where the polyol pathway plays a role in disease pathology .

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